molecular formula C12H17N3O5 B15062671 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B15062671
M. Wt: 283.28 g/mol
InChI Key: SGODVCJEFNCZPV-APHKKCJPSA-N
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Description

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitably protected ribose derivative with a pyrimidine base under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the glycosidic bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve higher yields and selectivity. These methods are preferred due to their environmentally friendly nature and the ability to produce the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Medicine: It has been investigated for its antiviral and anticancer properties, making it a candidate for drug development.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, thereby disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: A nucleoside with a similar structure but lacks the prop-2-enoxy group.

    5-Iodo-2’-deoxycytidine: Contains an iodine atom at the 5-position of the pyrimidine ring.

    4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2(1H)-one: Similar structure but with a methyl group instead of the prop-2-enoxy group.

Uniqueness

The uniqueness of 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the prop-2-enoxy group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C12H17N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h2-4,7,9-11,16-17H,1,5-6H2,(H2,13,14,18)/t7-,9+,10-,11-/m1/s1

InChI Key

SGODVCJEFNCZPV-APHKKCJPSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

C=CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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